2-(4-Bromophenyl)butan-2-ol
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Overview
Description
2-(4-Bromophenyl)butan-2-ol is an organic compound with the molecular formula C10H13BrO It is a secondary alcohol with a bromine atom attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-bromobenzyl bromide reacts with ethylmagnesium bromide, followed by hydrolysis to yield the desired product. Another method involves the reduction of 2-(4-bromophenyl)butan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-bromophenyl)butan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield 2-(4-bromophenyl)butane using strong reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-(4-Bromophenyl)butan-2-one
Reduction: 2-(4-Bromophenyl)butane
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)butan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)butan-2-ol
- 2-(4-Fluorophenyl)butan-2-ol
- 2-(4-Methylphenyl)butan-2-ol
Uniqueness
2-(4-Bromophenyl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can significantly influence the compound’s behavior in chemical reactions and biological systems.
Biological Activity
2-(4-Bromophenyl)butan-2-ol, with the molecular formula C10H13BrO, is a secondary alcohol characterized by a bromine atom at the para position of a phenyl ring. This compound has garnered interest in both synthetic organic chemistry and biological research due to its unique structural features and potential biological activities.
The compound can be synthesized through various methods, notably:
- Grignard Reaction : Reaction of 4-bromobenzyl bromide with ethylmagnesium bromide followed by hydrolysis.
- Reduction : Converting 2-(4-bromophenyl)butan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.
These synthetic routes are crucial for obtaining the compound in high purity for biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds, while the bromine atom may engage in halogen bonding, influencing biological pathways and interactions with proteins and enzymes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth, which suggests potential applications in developing antimicrobial agents.
Anti-inflammatory Effects
Research indicates that this compound may have anti-inflammatory properties. In vitro studies showed reduced levels of pro-inflammatory cytokines in treated cells compared to controls. This suggests its potential role in managing inflammatory diseases .
Neuroprotective Properties
Preliminary studies suggest that the compound may offer neuroprotective benefits. It has been observed to enhance neuronal survival in models of oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
When compared to structurally similar compounds like 2-(4-Chlorophenyl)butan-2-ol and 2-(4-Fluorophenyl)butan-2-ol, this compound shows distinct reactivity due to the larger size and electronegativity of bromine. This affects its biological interactions and potency.
Properties
IUPAC Name |
2-(4-bromophenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHFESJPVIPUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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